Scaffold Architecture Drives Divergent CDK4 vs. FLT3 Selectivity Compared with Cyclopentyl and Cyclopropyl Analogs
In a systematic SAR investigation of 2,7,9‑trisubstituted purin‑8‑ones, the N9‑cyclobutyl derivative 14c (2‑(phenylamino)‑7‑methyl‑9‑cyclobutyl‑7,9‑dihydro‑8H‑purin‑8‑one) displayed a marked selectivity shift relative to its cyclopentyl (14d) and cyclopropyl (14b) congeners [REFS‑1]. The cyclobutyl compound maintained strong FLT3‑ITD inhibition (IC₅₀ = 50–60 nM) while CDK4 activity dropped to 400–520 nM [REFS‑1], highlighting the critical role of the cyclobutyl group in tuning kinase preference.
| Evidence Dimension | Kinase selectivity window (FLT3 vs. CDK4) |
|---|---|
| Target Compound Data | 14c (N9‑cyclobutyl): FLT3 IC₅₀ = 50–60 nM; CDK4 IC₅₀ = 400–520 nM [REFS‑1] |
| Comparator Or Baseline | 14d (N9‑cyclopentyl): FLT3 IC₅₀ ≲ 100 nM; CDK4 IC₅₀ ≲ 100 nM. 14b (N9‑cyclopropyl): FLT3 IC₅₀ mid‑nM; CDK2/CDK4 IC₅₀ > 1 µM [REFS‑1] |
| Quantified Difference | Cyclobutyl analog shows ≥ 8‑fold selectivity for FLT3 over CDK4, versus < 2‑fold for cyclopentyl and divergent CDK2/CDK4 profiles for cyclopropyl [REFS‑1] |
| Conditions | Biochemical kinase inhibition assays using recombinant FLT3‑ITD, CDK4/CycD3, and CDK2/CycA2; values reported as IC₅₀ [REFS‑1] |
Why This Matters
The cyclobutyl group provides a selectivity profile that is not reproducible with cyclopentyl or cyclopropyl substituents, making the compound a preferred starting point for dual FLT3/CDK4 inhibitor programs that require a specific selectivity window.
- [1] Tomanová M, Kozlanská K, Jorda R, et al. Synthesis and structural optimization of 2,7,9‑trisubstituted purin‑8‑ones as FLT3‑ITD inhibitors. Int J Mol Sci. 2022;23(24):16169. doi:10.3390/ijms232416169 View Source
